H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH
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Overview
Description
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is a synthetic peptide composed of seven amino acids: serine, isoleucine, glycine, serine, leucine, alanine, and lysine. This peptide is often used as a model peptide in various biochemical and analytical studies due to its well-defined structure and properties .
Mechanism of Action
Target of Action
The peptide H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, also known as SIGSLAK, was originally isolated from E. coli and contains the active site of penicillin-binding protein 1b . Penicillin-binding proteins (PBPs) are a group of proteins that are essential for bacterial cell wall synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SIGSLAK. Factors such as pH, temperature, and presence of proteases can affect the stability of the peptide and its ability to interact with its target. Additionally, the presence of other substances, such as salts and glycosaminoglycans, can potentially affect the activity of SIGSLAK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various reagents, such as alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while reduction can lead to the formation of reduced peptide bonds .
Scientific Research Applications
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug delivery systems.
Industry: Utilized in the development of analytical methods, such as mass spectrometry and chromatography, for peptide analysis
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-OH: A longer peptide with additional amino acids, used in similar research applications.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-OH: Another peptide with a different sequence, used for studying peptide interactions and functions.
Uniqueness
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is unique due to its specific sequence and properties, making it a valuable model peptide for various studies. Its well-defined structure allows for precise investigations into peptide synthesis, reactivity, and interactions .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N8O10/c1-6-16(4)23(37-25(42)18(31)13-38)28(45)32-12-22(40)34-21(14-39)27(44)36-20(11-15(2)3)26(43)33-17(5)24(41)35-19(29(46)47)9-7-8-10-30/h15-21,23,38-39H,6-14,30-31H2,1-5H3,(H,32,45)(H,33,43)(H,34,40)(H,35,41)(H,36,44)(H,37,42)(H,46,47)/t16-,17-,18-,19-,20-,21-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGQXHVLMKNQC-YUBLKVPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N8O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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